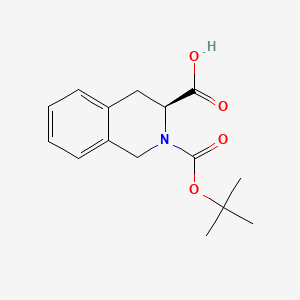![molecular formula C6H3BrClN3 B1144110 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine CAS No. 1352892-94-4](/img/structure/B1144110.png)
3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine derivatives often involves multistep reactions, starting from simple precursors like 2,3-dichloropyridine. A notable method involves nucleophilic substitution with aqueous hydrazine, followed by cyclization, bromination with phosphorus oxybromide, dehydrogenation, and hydrolysis, achieving an overall yield of 41.3% (Niu Wen-bo, 2011). Another approach uses 2-chloronicotinic acid, undergoing reduction, oxidation, oximation, and cyclization steps to yield the target compound with a total yield of 67.21% (Huang Bin & Zha Zhenglin, 2011).
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine derivatives can exhibit different conformational and crystallographic characteristics. For instance, a hydrogen-bonded dimer formation is observed in some derivatives, demonstrating the importance of N-H...N and C-H...π(pyridine) hydrogen bonds in their molecular aggregation (J. Quiroga et al., 2010). These interactions contribute to the stability and solubility properties of the compounds.
Aplicaciones Científicas De Investigación
Kinase Inhibition
3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine derivatives have been extensively explored in the development of kinase inhibitors. The scaffold's ability to form multiple binding modes makes it a valuable entity in designing compounds targeting a broad range of kinase enzymes. This versatility stems from the scaffold's potential to interact at the kinase's hinge region, among others, enhancing inhibitor activity, physical properties, and synthetic flexibility. Such characteristics are pivotal in the design of kinase inhibitors, contributing significantly to drug discovery in this domain (Wenglowsky, 2013).
Heterocyclic Chemistry
The structural and synthetic aspects of heterocyclic compounds, including those derived from 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, are crucial in organic synthesis, catalysis, and drug development. These compounds exhibit remarkable versatility as synthetic intermediates and possess significant biological importance, making them integral in creating novel metal complexes, catalysts, and medicinal agents with varied functionalities (Li et al., 2019).
Catalysis and Synthesis
The synthesis of complex heterocycles through multi-component reactions (MCRs) showcases the atom economical and eco-friendly approach facilitated by derivatives of 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. Such methodologies are beneficial for developing fused heterocyclic compounds in a single step, highlighting the compounds' role in advancing synthetic chemistry toward more sustainable practices (Dhanalakshmi et al., 2021).
Medicinal Chemistry
In medicinal chemistry, the pyrazolo[4,3-b]pyridine scaffold is integral to developing drug-like candidates exhibiting a wide range of therapeutic properties. Its application in designing compounds for various disease targets underscores the scaffold's significance in drug discovery and development. This highlights the ongoing need for medicinal chemists to explore and utilize this versatile scaffold further (Cherukupalli et al., 2017).
Mecanismo De Acción
Target of Action
This compound belongs to a group of heterocyclic compounds known as 1H-pyrazolo[3,4-b]pyridines , which have been the subject of numerous studies due to their structural similarity to purine bases adenine and guanine . .
Mode of Action
It is known that pyrazolo[3,4-b]pyridines can interact with their targets through various mechanisms, potentially leading to changes in cellular processes
Biochemical Pathways
Given the structural similarity of this compound to purine bases, it is possible that it may interact with pathways involving these molecules . .
Result of Action
Given the compound’s potential interactions with purine-related pathways , it may have effects on cellular proliferation and differentiation.
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-5-chloro-2H-pyrazolo[4,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-6-5-3(10-11-6)1-2-4(8)9-5/h1-2H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKKRSSXOLSAOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(NN=C21)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144038.png)
![(3AR,4R,7S,7aS)-2-(((1S,2S)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1144043.png)

